molecular formula C16H22N4O3S B5562073 N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5562073
M. Wt: 350.4 g/mol
InChI Key: AWLOZTCOCODOPI-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, a general method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Chemical Synthesis and Rearrangement

The synthesis of related sulfonamides and their subsequent rearrangement or cyclization reactions provide insights into the chemical behavior and potential applications of compounds like N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide. For instance, Králová et al. (2019) describe the rearrangement of threonine and serine-based N-sulfonamides, resulting in chiral pyrrolidin-3-ones, highlighting the synthetic versatility of sulfonamide derivatives in producing structurally diverse molecules (Králová et al., 2019).

Crystal Structure and Molecular Interactions

The crystal structure analysis of nimesulide derivatives, which share a functional group similarity with the target compound, reveals the nature of intermolecular interactions crucial for drug design. Dey et al. (2016) performed ab initio structure determination from powder X-ray diffraction and quantitative analysis of molecular surface electrostatic potential, providing a foundation for understanding the structural and electronic characteristics of sulfonamide derivatives (Dey et al., 2016).

Electrophysiologic and Inotropic Actions

Cardiac Electrophysiologic Effects

Research into methanesulfonanilide class III antiarrhythmic agents, which are structurally related to the target compound, offers valuable insights into the electrophysiologic and hemodynamic effects of these molecules. Wallace et al. (1991) explored the effects of various methanesulfonanilides on cardiac parameters, highlighting their potential in managing cardiac arrhythmias. This study underscores the therapeutic relevance of sulfonamide derivatives in cardiovascular medicine (Wallace et al., 1991).

properties

IUPAC Name

N-[(3S,4R)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-3-7-13-10-20(11-14(13)19-24(2,21)22)16-17-15(18-23-16)12-8-5-4-6-9-12/h4-6,8-9,13-14,19H,3,7,10-11H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLOZTCOCODOPI-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

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